molecular formula C9H12N2S B13247649 5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine

5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine

Cat. No.: B13247649
M. Wt: 180.27 g/mol
InChI Key: GWUDZAMKPUMURC-UHFFFAOYSA-N
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Description

5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine is a pyridine derivative characterized by a cyclopropylsulfanyl substituent at position 5, a methyl group at position 3, and an amine group at position 2. Its molecular formula is C₉H₁₅N₂S, with a calculated molecular weight of 183.3 g/mol.

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

5-cyclopropylsulfanyl-3-methylpyridin-2-amine

InChI

InChI=1S/C9H12N2S/c1-6-4-8(5-11-9(6)10)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11)

InChI Key

GWUDZAMKPUMURC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)SC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Cyclopropylsulfanyl Group: This step involves the reaction of a suitable pyridine derivative with a cyclopropylsulfanyl reagent under controlled conditions.

Industrial Production Methods

Industrial production of 5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Various amine derivatives.

    Substitution Products: Depending on the substituents introduced, a variety of substituted pyridine derivatives can be formed.

Scientific Research Applications

5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine with structurally related pyridine derivatives, focusing on substituents, physical properties, and spectral data.

Compound Name Molecular Formula MW (g/mol) Substituents m.p. (°C) Key Spectral Data (¹H-NMR) Reference
5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine C₉H₁₅N₂S 183.3 3-methyl, 5-cyclopropylsulfanyl, 2-amine - Not reported -
5-(4-Methoxyphenyl)-2-methylpyridin-3-amine (2c) C₁₃H₁₄N₂O 214.21 4-methoxyphenyl, 2-methyl, 3-amine 232 δ 8.12 (s, 1H), 7.55 (m, 2H), 3.9 (s, 3H-OCH₃), 2.45 (s, 3H-CH₃)
5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine (2h) C₁₂H₁₀F₂N₂ 220.22 3,5-difluorophenyl, 2-methyl, 3-amine 208 δ 7.9 (s, 1H), 7.57 (m, 1H), 2.5 (s, 3H-CH₃)
5-(2-Methoxypyridin-3-yl)pyridin-2-amine C₁₁H₁₁N₃O 201.23 2-methoxypyridin-3-yl, 2-amine - Not reported
2-{[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}pyridin-3-amine C₁₁H₈F₃N₃S 271.26 5-trifluoromethylpyridin-2-ylsulfanyl, 3-amine - Not reported

Key Observations:

Substituent Effects on Melting Points :

  • The methoxyphenyl derivative (2c) exhibits a higher melting point (232°C ) compared to the difluorophenyl analog (2h, 208°C ), likely due to hydrogen bonding facilitated by the methoxy group .
  • The target compound’s melting point is unreported, but its cyclopropylsulfanyl group may reduce crystallinity compared to aryl-substituted analogs due to steric hindrance.

Electronic and Steric Properties :

  • The methoxy group in 2c is electron-donating, enhancing solubility in polar solvents, whereas the cyclopropylsulfanyl group in the target compound may increase lipophilicity, impacting bioavailability .
  • The trifluoromethyl group in ’s compound is strongly electron-withdrawing, contrasting with the cyclopropylsulfanyl’s moderate electronic effects .

Spectral Data Trends :

  • In 2c, the methoxy protons resonate at δ 3.9, while methyl groups in both 2c and 2h appear at δ ~2.45–2.5 . The cyclopropyl protons in the target compound would likely appear as multiplets at δ 0.5–1.5.

Molecular Weight and Complexity :

  • The target compound has the lowest molecular weight (183.3 g/mol ), suggesting simpler synthesis and purification compared to bulkier derivatives like the trifluoromethyl-substituted analog (271.26 g/mol ) .

Research Findings and Discussion

  • Synthetic Accessibility : The Suzuki cross-coupling method used for 2c and 2h may also apply to the target compound, though the cyclopropylsulfanyl group’s steric demands could necessitate optimized reaction conditions.
  • Biological Relevance : Fluorine and methoxy substituents in analogs 2h and 2c are common in drug design for tuning metabolic stability and target binding. The cyclopropylsulfanyl group in the target compound may offer unique steric and electronic profiles for unexplored applications .

Notes

  • Data Gaps : Melting points and spectral data for the target compound are unavailable in the provided evidence. Further experimental characterization is needed.
  • Handling Recommendations : General safety protocols for pyridine derivatives (e.g., ventilation, gloves) should be followed, especially given the sulfanyl group’s reactivity .

Biological Activity

5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine is a nitrogen-containing heterocyclic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine is primarily mediated through its interactions with specific enzymes and receptors. The compound is believed to modulate the activity of various proteins involved in cellular signaling pathways, which may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It can bind to receptors, altering their activity and influencing physiological responses.

Anticancer Potential

Research indicates that compounds similar to 5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine exhibit significant anticancer properties. For instance, studies have shown that related pyridine derivatives can inhibit tumor cell proliferation by interfering with cell cycle progression and inducing apoptosis.

A comparative study highlighted the effectiveness of various pyridine derivatives against different cancer cell lines. The following table summarizes some key findings:

Compound NameIC50 (µM)Cancer Cell Line
5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amineTBDTBD
6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine5.4A549 (Lung Adenocarcinoma)
5-(4-Methoxyphenyl)-6-methylpyridin-2-amine10.2MCF7 (Breast Cancer)

Note: TBD indicates that specific IC50 values for 5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine are yet to be determined.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may inhibit protein aggregation associated with neurodegenerative diseases like Alzheimer's. The cyclopropylsulfanyl group could enhance its ability to penetrate the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

  • In Vitro Studies : Initial in vitro studies have demonstrated that 5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine can reduce cell viability in cancer cell lines, suggesting a dose-dependent response.
  • Mechanistic Insights : Research utilizing molecular docking simulations indicated that the compound binds effectively to target proteins involved in cancer progression, supporting its potential as a therapeutic agent.
  • Comparative Analysis : Studies comparing this compound with others in the same class have shown that structural modifications significantly affect biological activity. For example, the presence of the cyclopropyl group may enhance binding affinity compared to simpler pyridine derivatives.

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